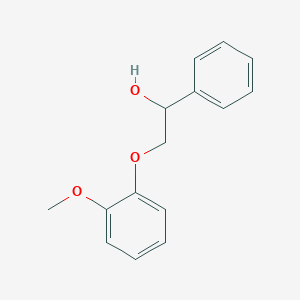

2-(2-Methoxyphenoxy)-1-phenylethanol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-methoxyphenoxy)-1-phenylethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O3/c1-17-14-9-5-6-10-15(14)18-11-13(16)12-7-3-2-4-8-12/h2-10,13,16H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLCNFGHEUMUJLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 2 Methoxyphenoxy 1 Phenylethanol

Historical Perspectives on Synthesis Development

The development of synthetic routes to 2-(2-methoxyphenoxy)-1-phenylethanol is intrinsically linked to the history of lignin (B12514952) chemistry. Lignin, a complex aromatic polymer, resisted structural elucidation for many years due to its intricate and irregular nature. ncsu.edu To overcome this, chemists in the mid-20th century began synthesizing simpler "model compounds" that contained the key structural motifs believed to exist in the natural polymer. ncsu.eduresearchgate.net

This compound emerged as a quintessential model for the β-O-4 linkage, which accounts for approximately 50% of all bonds in lignin. ncsu.edu Early syntheses were developed not for the compound's intrinsic value, but as a tool to study the chemical behavior of this linkage. These initial routes were often multi-step procedures, focusing on reliably achieving the desired connectivity to create a pure standard for spectroscopic analysis (NMR) and for reaction studies, such as pyrolysis or catalytic cleavage, mimicking potential industrial delignification processes. ncsu.eduresearchgate.net The primary goal was to confirm the structure and reactivity of the β-O-4 bond, and these early synthetic efforts were fundamental in establishing the currently accepted model of the lignin macromolecule.

Classical Synthetic Routes

Two primary classical strategies have been established for the synthesis of this compound and its analogs: the Williamson ether synthesis and the ring-opening of epoxides.

Williamson Ether Synthesis Approach: This venerable method, first reported in 1850, remains a cornerstone of ether synthesis. masterorganicchemistry.comwikipedia.org In the context of β-O-4 model compounds, this strategy typically involves the reaction of a phenoxide with an alkyl halide. A common adaptation for this specific target involves a multi-step sequence:

Bromination: An acetophenone (B1666503) derivative, such as acetovanillone (B370764) or 4-hydroxy-acetophenone, is brominated at the α-carbon using reagents like copper(II) bromide. ncsu.edursc.org

Polymerization/Condensation: The resulting α-bromo ketone undergoes a Williamson reaction with a phenol (B47542) (like guaiacol), typically in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF). rsc.orgrsc.org This forms a ketone precursor, 2-(2-methoxyphenoxy)-1-phenylethanone.

Reduction: The final step is the reduction of the ketone functionality to a secondary alcohol using a reducing agent like sodium borohydride (B1222165) (NaBH₄), yielding the target this compound. rsc.org

This sequence has been successfully used to create not just monomeric models but also artificial lignin polymers consisting purely of β-O-4 linkages. rsc.orgrsc.org

Epoxide Ring-Opening Approach: A more direct and atom-economical approach is the nucleophilic ring-opening of an epoxide. researchgate.net This method involves reacting styrene (B11656) oxide with guaiacol (B22219) (2-methoxyphenol). The phenoxide of guaiacol, generated by a base, acts as the nucleophile, attacking one of the electrophilic carbons of the epoxide ring. researchgate.net This reaction can be catalyzed by both acids and bases. However, a significant challenge with this route is controlling the regioselectivity, as the attack can occur at either the benzylic (C1) or the terminal (C2) carbon of the styrene oxide.

| Precursors | Reagents & Conditions | Product | Reference |

| Styrene Oxide, Guaiacol | Base (e.g., NaOH, KOH) | This compound + Isomer | researchgate.net |

| 2-Bromoacetophenone, Phenol | 1. K₂CO₃, Acetone; 2. NaBH₄ | 2-Phenoxy-1-phenylethanol (B2873073) | rsc.org |

| Acetovanillone | 1. CuBr₂, CHCl₃/EtOAc; 2. K₂CO₃, DMF; 3. NaBH₄, DMSO | Guaiacyl-type lignin model polymer | ncsu.edu |

Chemo- and Regioselective Synthesis Strategies

The primary challenge in synthesizing this compound via the epoxide route is controlling regioselectivity. The reaction of styrene oxide with a nucleophile can yield two regioisomers: the desired product from attack at the benzylic carbon, and 1-(2-methoxyphenoxy)-2-phenylethanol from attack at the terminal carbon.

The outcome is highly dependent on the reaction conditions and catalyst used:

Basic Conditions: Under basic or neutral conditions, the reaction generally follows an Sₙ2 mechanism. wikipedia.org Nucleophilic attack is favored at the less sterically hindered terminal carbon, which would predominantly yield the undesired regioisomer.

Acidic Conditions: In the presence of an acid catalyst, the epoxide oxygen is protonated, and the reaction develops more Sₙ1 character. The positive charge is better stabilized at the benzylic carbon, making it more electrophilic. Consequently, nucleophilic attack is directed to the benzylic position, favoring the formation of the desired this compound. researchgate.net

Modern synthetic methods have focused on developing catalysts that provide high regioselectivity. Lewis acids are particularly effective. For instance, iron-porphyrin-based porous organic polymers have been shown to act as effective Lewis acid catalysts for the methanolysis of styrene oxide, directing the nucleophilic attack regioselectively to the benzylic position. researchgate.net Similarly, various mesoporous silica (B1680970) materials and metal complexes, such as those involving cobalt or niobium, have been explored to enhance regioselectivity in the synthesis of β-amino alcohols from epoxides, a reaction analogous to the formation of β-ether alcohols. chemrxiv.orgscilit.com

| Catalyst System | Nucleophile | Predominant Regioisomer | Rationale |

| Base (e.g., NaH) | Alkoxide | 1-Phenoxy-2-phenylethanol type | Sₙ2 attack at less hindered carbon |

| Lewis Acid (e.g., Fe-PPOP) | Methanol (B129727) | 2-Methoxy-1-phenylethanol type | Sₙ1-like attack at more stable benzylic carbocation |

| Vitamin B12 (Cobalt) | Aryl Halide Radical | Linear product (attack at less hindered side) | Radical mechanism with preference for terminal carbon |

Green Chemistry Approaches in Synthesis

In line with the principles of green chemistry, recent research has focused on developing more sustainable synthetic routes. Key strategies include the use of biocatalysis and environmentally benign reaction media.

Biocatalytic Synthesis: While the direct biocatalytic synthesis of this compound is not widely reported, extensive research exists on the green production of the closely related compound 2-phenylethanol (B73330) (2-PE). mdpi.comnih.gov Microorganisms, particularly yeasts like Saccharomyces cerevisiae, can produce 2-PE from L-phenylalanine via the Ehrlich pathway or de novo from glucose through the Shikimate pathway. mdpi.comnih.govresearchgate.net

Metabolic engineering has been employed to create strains of E. coli capable of producing 2-PE from glucose with high titers. nih.gov These biological methods operate in water at ambient temperature and pressure, avoiding harsh reagents and hazardous solvents. researchgate.net The enzymatic machinery used in these pathways, such as decarboxylases and reductases, could potentially be adapted through protein engineering to accept bulkier substrates, opening a future avenue for the direct green synthesis of this compound. researchgate.netcjcatal.com

Greener Chemical Methods: Applying green principles to classical routes involves replacing hazardous solvents and reagents. For example, replacing reprotoxic dipolar aprotic solvents like DMF with greener alternatives such as dimethyl sulfoxide (B87167) (DMSO) or ionic liquids is a common strategy. acsgcipr.org Furthermore, catalytic approaches, including the use of solid acid catalysts like zeolites, can reduce waste and allow for easier catalyst recovery and reuse compared to homogeneous acid catalysts. ijprt.org

| Green Approach | Description | Example | Reference |

| Biocatalysis | Use of whole cells (e.g., yeast) or isolated enzymes to perform chemical transformations in aqueous media. | Production of 2-phenylethanol from L-phenylalanine using Saccharomyces cerevisiae. | mdpi.comresearchgate.net |

| Metabolic Engineering | Genetic modification of microorganisms to produce target chemicals from simple feedstocks like glucose. | Engineered E. coli for de novo synthesis of 2-phenylethanol. | nih.gov |

| Use of Green Solvents | Replacing hazardous solvents with environmentally benign alternatives. | Using water or biorenewable solvents instead of chlorinated solvents or DMF. | ijprt.org |

| Heterogeneous Catalysis | Employing solid catalysts that can be easily separated from the reaction mixture and recycled. | Use of acidic zeolites for cyclisation reactions. | ijprt.org |

Total Synthesis and Fragment Coupling Strategies

Although this compound is not a complex natural product that would be the subject of a "total synthesis" campaign in the traditional sense, its construction can be analyzed from the strategic perspective of fragment coupling. This approach involves preparing key structural components (fragments) separately and then joining them at a late stage, a strategy known as convergent synthesis.

The classical routes can be viewed through this lens:

Epoxide Route as Fragment Coupling: This is a convergent C-O bond formation strategy. It couples a C₈ fragment (styrene, which is converted to styrene oxide) and a C₇ fragment (guaiacol). This is highly efficient as it constructs the core of the molecule in a single step.

Williamson Route as Fragment Coupling: The variation starting with α-bromo-acetophenone also represents a fragment coupling approach. Here, a C₈ fragment (acetophenone) is first functionalized and then coupled with the C₇ guaiacol fragment via C-O bond formation. The final reduction step modifies one of the fragments post-coupling.

This convergent thinking is powerful for creating libraries of analogs for structure-activity relationship studies, for instance, in lignin degradation research. By synthesizing a variety of substituted styrene oxides and substituted phenols, a wide range of β-O-4 model compounds can be rapidly assembled using a single, optimized coupling reaction. researchgate.net This modularity is a key advantage of fragment coupling strategies in synthetic chemistry. nih.govorganic-chemistry.org

Chemical Reactivity and Reaction Mechanisms of 2 2 Methoxyphenoxy 1 Phenylethanol

Mechanistic Investigations of Bond Cleavage Reactions

The most studied aspect of 2-(2-methoxyphenoxy)-1-phenylethanol's reactivity is the cleavage of its characteristic β-O-4 ether bond, which is the most abundant linkage in the complex structure of lignin (B12514952). researchgate.net

β-O-4 Ether Bond Cleavage Pathways

The cleavage of the β-O-4 ether bond in this compound can proceed through various mechanisms depending on the reaction conditions and catalytic systems employed.

In acid-catalyzed reactions, a commonly proposed mechanism involves the protonation of the α-hydroxyl group, followed by the elimination of a water molecule to form a benzyl (B1604629) cation intermediate. researchgate.net This intermediate is a key branching point that can lead to the cleavage of the β-O-4 bond. researchgate.net An alternative pathway in acidolysis involves the formation of an enol ether intermediate. researchgate.netacs.org

Base-catalyzed cleavage, on the other hand, can proceed via different transition states. One proposed mechanism involves a six-membered transition state where a sodium ion and a hydroxide (B78521) ion participate in the heterolytic cleavage of the β-O-4 ether bond. Another pathway suggests that the deprotonated hydroxyl group at the α-carbon acts as a nucleophile, displacing the neighboring aryloxy substituent to form an oxirane ring, which is subsequently opened.

Enzymatic cleavage of the β-O-4 aryl ether linkage has also been investigated. In the proteobacterium Sphingobium sp. SYK6, a proposed pathway involves three enzymes: a Cα-dehydrogenase (LigD), a β-etherase (LigF), and a glutathione (B108866) lyase (LigG). rsc.org

Catalytic Hydrogenolysis Mechanisms

Catalytic hydrogenolysis is a key reductive strategy for cleaving the β-O-4 ether bond in this compound, typically yielding monomeric aromatic compounds. The mechanism of this process is highly dependent on the catalyst and reaction conditions.

Over a Ni/CaO-H-ZSM-5(60) catalyst, the conversion of this compound primarily follows two competitive pathways. The major pathway involves the initial hydrogenolysis of the C-O ether bond to produce 1-phenylethanol (B42297) and guaiacol (B22219). researchgate.net A competing minor pathway has also been identified. researchgate.net

With a Ru/C catalyst, it has been proposed that the Cα-OH group can act as an internal hydrogen source for the hydrogenolysis reaction. researchgate.net Catalytic transfer hydrogenolysis (CTH) using a hydrogen donor like isopropanol (B130326) has also been shown to be effective. With a Ni-MOF-derived porous carbon-anchored Ni catalyst, the cleavage of the C-O ether bond is the main reaction pathway, with higher temperatures facilitating both hydrogenolysis and subsequent hydrogenation of the products. nih.gov

Table 1: Products of Catalytic Hydrogenolysis of this compound

| Catalyst | Major Products | Minor/Subsequent Products | Reference |

| Ni/CaO-H-ZSM-5(60) | 1-Phenylethanol, Guaiacol | Ethylbenzene (B125841) | researchgate.net |

| Ni-MOF derived Ni/C | Phenol (B47542), Ethylbenzene | Cyclohexanol, Ethylcyclohexane | nih.gov |

Oxidative Transformations and Pathways

Oxidative transformations of this compound often target the benzylic alcohol group and can lead to the cleavage of the β-O-4 bond.

Photocatalytic oxidation using a Cd-MOF/S/Ni–NiO composite material has been shown to convert this compound into several products. In the absence of Ni-NiO, the primary products are phenol and acetophenone (B1666503). However, the addition of Ni-NiO significantly increases the yield of 2-phenoxy-1-phenylethanone. rsc.org Mechanistic studies suggest that hole (h+) is the main oxidizing species in this photocatalytic process. rsc.org

The oxidation of lignin model compounds, including this compound, is believed to proceed via a two-electron mechanism, often initiated by the formation of a phenoxy radical from a phenolate (B1203915) anion. researchgate.net

Reductive Transformations and Pathways

Beyond catalytic hydrogenolysis, other reductive transformations of this compound have been explored, primarily focusing on the cleavage of the β-O-4 ether bond.

Electrochemical reductive cleavage of the related compound 2-phenoxyacetophenone, which is the oxidized form of this compound at the α-carbon, has been investigated as a model for lignin depolymerization. This electrocatalytic hydrogenation can lead to different product distributions depending on the electrochemical cell setup. uantwerpen.be

The preparation of this compound itself can be achieved through the reduction of 2-(2-methoxyphenoxy)-1-phenylethanone using sodium borohydride (B1222165) (NaBH4). doi.org

Acid-Catalyzed and Base-Catalyzed Reactions

Both acids and bases can catalyze significant transformations of this compound, primarily leading to the cleavage of the β-O-4 ether bond.

Acid-Catalyzed Reactions:

Base-Catalyzed Reactions:

Base-catalyzed reactions of this compound also lead to the cleavage of the β-O-4 linkage. As mentioned earlier, proposed mechanisms include a six-membered transition state involving the cation of the base and the hydroxide ion, or the formation of an oxirane intermediate. The nature of the base and the reaction conditions can influence the dominant pathway and product distribution.

Radical Reactions and Mechanisms

The involvement of radical mechanisms in the thermal and catalytic degradation of this compound under many conditions is considered to be a minor pathway. Density functional theory (DFT) studies have indicated that the homolytic bond dissociation enthalpies for β-O-4 model compounds are relatively high, suggesting that homolytic bond cleavage is not favorable at typical processing temperatures. acs.org

However, under specific conditions, such as photocatalysis, radical species play a crucial role. In the photocatalytic oxidation of this compound, the formation of radical species is a key step in the degradation process. rsc.org For instance, in photocatalytic systems, hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O2−) are often generated and are highly reactive towards organic molecules. mdpi.comgdut.edu.cn The reaction of these radicals with the aromatic rings and the aliphatic chain of this compound can initiate a cascade of reactions leading to its degradation. While detailed radical reaction mechanisms specific to this compound are not extensively documented in the provided search results, the general principles of radical reactions with similar aromatic alcohols suggest that hydrogen abstraction from the α-carbon or addition to the aromatic rings are likely initial steps.

Stereoselective Reactions and Chiral Transformations

The presence of a chiral center at the carbinol carbon makes this compound a candidate for various stereoselective reactions and chiral transformations. The primary methods for obtaining enantiomerically enriched forms of such alcohols typically involve either the asymmetric reduction of the corresponding prochiral ketone or the kinetic resolution of the racemic alcohol.

Asymmetric Reduction of 2-(2-Methoxyphenoxy)acetophenone:

A common and effective method for the stereoselective synthesis of chiral β-aryloxy alcohols is the asymmetric reduction of the corresponding ketone, in this case, 2-(2-Methoxyphenoxy)acetophenone. This transformation can be achieved with high enantioselectivity using various catalytic systems.

Catalytic Hydrogenation: Ruthenium-based catalysts, often in combination with chiral diphosphine and diamine ligands, are highly effective for the asymmetric hydrogenation of α-aryloxy-substituted ketones. These systems can operate via dynamic kinetic resolution, allowing for the conversion of a racemic starting material into a single diastereomer of the product with high enantiomeric excess. For instance, the hydrogenation of α-aryloxy-substituted ketones using a RuCl₂–SDPs/DPEN catalyst system has been shown to produce chiral β-aryloxy alcohols with excellent diastereo- and enantioselectivity. thieme-connect.com

Biocatalytic Reduction: Enzymes, particularly alcohol dehydrogenases (ADHs), offer a green and highly selective alternative for the asymmetric reduction of prochiral ketones. nih.govresearchgate.net ADHs from various microorganisms, such as Thermoanaerobacter pseudethanolicus (TeSADH), have been successfully employed for the reduction of halo-substituted acetophenones, yielding the corresponding chiral alcohols with high enantiopurity. nih.gov It is anticipated that a similar enzymatic approach could be applied to 2-(2-Methoxyphenoxy)acetophenone to yield either the (R)- or (S)-enantiomer of this compound, depending on the specific enzyme used.

Kinetic Resolution of Racemic this compound:

For instances where the racemic alcohol is readily available, kinetic resolution provides a means to separate the enantiomers.

Enzymatic Kinetic Resolution: Lipase-catalyzed kinetic resolution is a widely used and efficient method for resolving racemic alcohols. nih.gov This technique relies on the differential rate of acylation of the two enantiomers by an acyl donor, such as vinyl acetate (B1210297), in the presence of a lipase (B570770) (e.g., Novozyme 435, a lipase from Candida antarctica). One enantiomer is acylated at a much faster rate, allowing for the separation of the unreacted, enantiomerically enriched alcohol from the newly formed ester. This method has been extensively optimized for 1-phenylethanol and is expected to be applicable to this compound. nih.gov

The table below summarizes the potential stereoselective methods applicable to this compound based on analogous compounds.

| Method | Substrate | Catalyst/Enzyme | Expected Product | Key Findings on Analogous Systems |

| Asymmetric Hydrogenation | 2-(2-Methoxyphenoxy)acetophenone | Chiral Ruthenium Complexes | Enantiomerically enriched this compound | High diastereo- and enantioselectivity for various α-aryloxy ketones. thieme-connect.com |

| Biocatalytic Reduction | 2-(2-Methoxyphenoxy)acetophenone | Alcohol Dehydrogenases (ADHs) | (R)- or (S)-2-(2-Methoxyphenoxy)-1-phenylethanol | High enantioselectivity in the reduction of substituted acetophenones. nih.govresearchgate.net |

| Enzymatic Kinetic Resolution | Racemic this compound | Lipases (e.g., Novozyme 435) | Enantiomerically enriched this compound and its acetate ester | Efficient separation of enantiomers for 1-phenylethanol, achieving high enantiomeric excess. nih.gov |

Intermolecular and Intramolecular Rearrangements

The structure of this compound allows for the possibility of rearrangement reactions, particularly under conditions that favor the formation of a carbocation intermediate at the benzylic position.

Wagner-Meerwein Rearrangement:

The most probable rearrangement pathway for this compound under acidic conditions is a Wagner-Meerwein rearrangement. wikipedia.orgnumberanalytics.com This type of reaction involves a 1,2-shift of a hydrogen, alkyl, or aryl group to an adjacent carbocation.

The mechanism would likely proceed as follows:

Protonation of the Hydroxyl Group: In the presence of a strong acid, the hydroxyl group is protonated to form a good leaving group (water).

Formation of a Carbocation: Loss of a water molecule leads to the formation of a secondary benzylic carbocation. This carbocation is stabilized by the adjacent phenyl group through resonance.

1,2-Hydride or 1,2-Aryl Shift: The carbocation can then undergo rearrangement to form a more stable carbocation. However, in this specific structure, the benzylic carbocation is already relatively stable. A 1,2-hydride shift from the adjacent carbon is unlikely as it would lead to a less stable primary carbocation. A 1,2-shift of the phenoxy group is also a possibility, though less common than hydride or alkyl shifts.

Deprotonation or Nucleophilic Attack: The rearranged carbocation would then be quenched by either deprotonation to form an alkene or by attack of a nucleophile.

While there is no specific literature documenting the Wagner-Meerwein rearrangement of this compound, this pathway is a fundamental and predictable reaction for alcohols that can form stabilized carbocations. slideshare.net The specific products would depend on the reaction conditions and the relative migratory aptitude of the groups attached to the carbon adjacent to the carbocation center.

The following table outlines the key steps in a potential Wagner-Meerwein rearrangement of this compound.

| Step | Description | Intermediate/Product |

| 1 | Protonation of the hydroxyl group by an acid catalyst. | Oxonium ion |

| 2 | Loss of water to form a secondary benzylic carbocation. | 1-phenyl-2-(2-methoxyphenoxy)ethyl cation |

| 3 | Potential for a 1,2-shift (e.g., hydride or phenoxy group). | Rearranged carbocation |

| 4 | Deprotonation or reaction with a nucleophile. | Alkene or substitution product |

It is important to reiterate that the specific stereoselective reactions and rearrangements of this compound have not been explicitly detailed in the scientific literature. The discussions above are based on established chemical principles and the documented reactivity of closely related compounds. Further experimental investigation is required to fully elucidate the chemical behavior of this specific molecule.

Derivatization Strategies and Analogue Synthesis

Modification of the Phenoxy Moiety

The phenoxy portion of 2-(2-methoxyphenoxy)-1-phenylethanol, originating from guaiacol (B22219), presents several avenues for chemical modification. These derivatizations can alter the electronic and steric properties of this part of the molecule, influencing its interactions and reactivity.

One common strategy is electrophilic aromatic substitution on the guaiacol ring. The existing methoxy (B1213986) and phenoxy ether groups are ortho-, para-directing activators, making the ring susceptible to substitution. However, the positions are sterically hindered to varying degrees. Halogenation, nitration, and Friedel-Crafts reactions can introduce new functional groups, though careful control of reaction conditions is necessary to achieve selectivity and avoid unwanted side reactions.

Another significant modification is the demethylation of the methoxy group to yield a catechol derivative. This transformation is particularly relevant in the context of synthesizing compounds with enhanced antioxidant properties or for mimicking intermediates in lignin (B12514952) degradation. This can be achieved using various reagents, including strong acids like hydrobromic acid or Lewis acids such as boron tribromide. Biocatalytic methods using enzymes like cobalamin-dependent methyltransferases are also emerging as a milder alternative for this demethylation. nih.govrsc.orgscialert.netrsc.orgsci-hub.ru

Furthermore, the phenolic hydroxyl group, if unmasked via demethylation, can be subjected to alkylation or acylation , introducing a wide array of new functionalities. These reactions can be used to attach reporter groups, alter solubility, or build more complex molecular architectures.

Table 1: Potential Modifications of the Phenoxy Moiety

| Modification Type | Reaction | Potential Reagents | Resulting Functional Group |

|---|---|---|---|

| Electrophilic Substitution | Bromination | N-Bromosuccinimide (NBS) | Bromo (-Br) |

| Electrophilic Substitution | Nitration | HNO3/H2SO4 | Nitro (-NO2) |

| Demethylation | Ether Cleavage | BBr3, HBr | Catechol (-OH, -OH) |

| Alkylation (post-demethylation) | Williamson Ether Synthesis | Alkyl halide, Base | Alkoxy (-OR) |

Modification of the Phenylethanol Moiety

The phenylethanol moiety offers a rich landscape for derivatization, with reactive sites at the hydroxyl group, the benzylic position, and the phenyl ring itself.

The secondary hydroxyl group is a prime target for esterification and etherification . Esterification with various carboxylic acids or their derivatives can be used to introduce a range of functional groups, potentially altering the compound's lipophilicity and biological activity. Etherification, for instance, through the Williamson ether synthesis, can be employed to attach other molecular fragments.

Oxidation of the secondary alcohol to a ketone, yielding an α-phenoxyacetophenone derivative, is a key transformation. This can be accomplished using a variety of oxidizing agents, from chromium-based reagents to milder, more selective methods. The resulting ketone can then serve as a handle for further modifications, such as reductive amination or the formation of imines and oximes.

The phenyl ring of the phenylethanol unit is amenable to electrophilic aromatic substitution . Reactions such as halogenation or nitration can introduce substituents that can then be used in cross-coupling reactions, like the Suzuki or Heck couplings, to form carbon-carbon bonds and construct more elaborate structures.

Dehydration of the alcohol to form a styrene (B11656) derivative is another possible transformation, which could serve as a precursor for polymerization or other alkene-based reactions.

Table 2: Potential Modifications of the Phenylethanol Moiety

| Modification Type | Reaction | Potential Reagents | Resulting Functional Group |

|---|---|---|---|

| Esterification | Acylation | Acyl chloride, Pyridine | Ester (-OCOR) |

| Oxidation | Alcohol Oxidation | PCC, DMP | Ketone (C=O) |

| Electrophilic Substitution | Bromination | Br2, FeBr3 | Bromo (-Br) on phenyl ring |

| Dehydration | Elimination | H2SO4, heat | Alkene (C=C) |

Functionalization for Specific Research Applications

The derivatization of this compound can be tailored to create probes and tools for specific research purposes. For instance, in lignin chemistry, this compound serves as a model for the β-O-4 linkage, and its functionalized analogues can be used to study lignin degradation and modification.

For bioconjugation studies, functional groups such as carboxylic acids, amines, or alkynes can be introduced. These can then be used to covalently attach the molecule to proteins, polysaccharides, or other biomolecules, enabling the study of their interactions or the creation of new bioactive materials. usda.govnih.govresearchgate.netrsc.orgresearchgate.net The phenolic hydroxyl group, after demethylation, is a common site for such modifications.

The synthesis of fluorescently labeled analogues is valuable for imaging and tracking applications. A fluorescent tag, such as a coumarin (B35378) or fluorescein (B123965) derivative, can be attached to the molecule, typically through a linker arm, to visualize its localization and transport in biological systems or materials. nih.govacs.orgrsc.orgacs.org

Radiolabeling with isotopes like carbon-14 (B1195169) or tritium (B154650) allows for quantitative studies of metabolic pathways, environmental fate, or binding affinities. The synthesis of such labeled compounds requires careful planning to introduce the isotope at a specific and stable position within the molecule.

Synthesis of Stereoisomers and Enantiomeric Purity Studies

The 1-phenylethanol (B42297) moiety of the target compound contains a chiral center, meaning it can exist as two enantiomers. The synthesis and study of these stereoisomers are crucial, as they often exhibit different biological activities.

Asymmetric synthesis provides a direct route to enantiomerically enriched this compound. One approach is the enantioselective reduction of the corresponding α-phenoxy ketone. This can be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation. thieme-connect.comresearchgate.netresearchgate.net Another strategy is the Sharpless asymmetric dihydroxylation of a styrene derivative, which can establish the stereochemistry of the diol product. tandfonline.comorganic-chemistry.orgwikipedia.orgacs.orgyork.ac.uk

Chiral resolution of the racemic mixture is another common method to obtain the individual enantiomers. This can be accomplished through several techniques:

Classical resolution: Formation of diastereomeric salts with a chiral resolving agent, followed by separation through crystallization.

Enzymatic resolution: Utilizing enzymes, such as lipases, that selectively acylate or hydrolyze one enantiomer, allowing for the separation of the unreacted enantiomer and the acylated product. nih.govacs.orgacs.orgnih.gov

Chiral chromatography: Direct separation of the enantiomers using a chiral stationary phase in high-performance liquid chromatography (HPLC) or gas chromatography (GC).

The enantiomeric purity of the synthesized or resolved products is typically determined by chiral HPLC or GC, or by NMR spectroscopy using chiral shift reagents.

Deuterium (B1214612) Labeling and Isotopic Analogues

The introduction of deuterium (²H) or other stable isotopes like carbon-13 (¹³C) into the structure of this compound is a powerful tool for mechanistic studies, metabolic tracing, and as internal standards in mass spectrometry. clearsynth.comchem-station.com

Deuterium labeling can be achieved at various positions:

Aromatic rings: The hydrogen atoms on both the guaiacol and phenyl rings can be exchanged for deuterium under acidic or metal-catalyzed conditions. nih.gov

Benzylic position: The hydrogen atom at the chiral center can be replaced with deuterium, for example, by the reduction of the corresponding ketone with a deuterated reducing agent like sodium borodeuteride.

Methoxy group: A deuterated methyl group can be introduced by reacting the corresponding catechol with a deuterated methylating agent. medchemexpress.com

Hydroxyl group: The hydroxyl proton is readily exchangeable with deuterium by dissolving the compound in a deuterated solvent like methanol-d₄ or D₂O.

The synthesis of carbon-13 labeled analogues typically requires starting from ¹³C-labeled precursors and carrying them through the synthetic sequence. This allows for detailed NMR studies of the molecule's structure and dynamics, as well as metabolic flux analysis.

Table 3: Common Positions for Deuterium Labeling

| Position | Labeling Method | Typical Reagents |

|---|---|---|

| Aromatic Rings | H/D Exchange | D2O, Acid or Metal Catalyst |

| Benzylic C-H | Reduction of Ketone | NaBD4 |

| Methoxy C-H | Methylation of Catechol | CD3I |

| Hydroxyl O-H | Solvent Exchange | CD3OD, D2O |

Catalytic Applications and Transformations Involving 2 2 Methoxyphenoxy 1 Phenylethanol

Catalytic Depolymerization of Lignin (B12514952) Model Compounds

The depolymerization of lignin into smaller, more usable chemical entities is a key focus of sustainable chemistry. 2-(2-Methoxyphenoxy)-1-phenylethanol is extensively used as a representative model to understand and optimize this process.

Heterogeneous catalysts are widely investigated for lignin depolymerization due to their ease of separation and potential for reuse. One notable example is the use of a novel Ni/CaO–H-ZSM-5(60) catalyst for the cleavage of the C-O ether bond in this compound. researchgate.net Under specific conditions (140 °C and 1 MPa H₂), this catalyst achieved a 100% conversion rate, yielding valuable aromatic monomers. researchgate.net The reaction primarily proceeds through two competitive pathways: the major pathway involves the hydrogenolysis of the C-O bond to produce 1-phenylethanol (B42297) and guaiacol (B22219). researchgate.net

Another effective heterogeneous catalyst is rhenium oxide supported on active carbon (ReOₓ/AC), which has demonstrated excellent activity in the selective cleavage of lignin C–O bonds in isopropanol (B130326) without the need for high-pressure hydrogen. rsc.org This catalyst was effective not only for the β-O-4 linkage but also for the more resistant β-5 and β–β linkages. rsc.org

Table 1: Product Distribution from the Conversion of this compound over Ni/CaO-H-ZSM-5(60) at 140°C and 1 MPa H₂ researchgate.net

| Time (min) | Conversion (%) | Selectivity to 1-phenylethanol (%) | Selectivity to Guaiacol (%) | Selectivity to Ethylbenzene (B125841) (%) |

| 30 | ~92 | 35.2 | - | - |

| - | 100 | 30.9 | 47.2 | 20.3 |

Note: The table is compiled from data presented in the source. Dashes indicate data not specified for that time point.

Homogeneous catalysts also play a significant role in the degradation of lignin model compounds. A ruthenium-based catalyst has been developed for the redox-neutral C-O bond cleavage of 2-aryloxy-1-arylethanols, a class of compounds that includes this compound. nih.gov This transformation proceeds through a tandem dehydrogenation/reductive ether cleavage mechanism. nih.gov The reaction is notable for not requiring any added reagents to facilitate the depolymerization. nih.gov Initial mechanistic studies suggest that the cleavage of the ether bond likely occurs through an organometallic C-O activation pathway. nih.gov

In recent years, photocatalytic and electrocatalytic methods have emerged as promising, environmentally friendly alternatives for lignin depolymerization. For instance, Cd-MOF/S/Ni–NiO composite materials have been utilized for the high-efficiency photocatalytic oxidation of 2-phenoxy-1-phenylethanol (B2873073), coupled with hydrogen evolution from water splitting. rsc.org In this system, the addition of Ni–NiO significantly enhanced the formation of the oxidation product, 2-phenoxy-1-phenylethanone, with the hydrogen production rate reaching 1058 μmol g⁻¹ h⁻¹. rsc.org

Another innovative approach involves the use of isothiatruxene (ITS) and isosulfonyltruxene (ITSO2) as photocatalysts that can be tailored for either reductive or oxidative pathways. researchgate.net ITS exhibits strong reducing power, enabling the selective cleavage of C–O bonds in biomass derivatives. researchgate.net These photocatalysts can be immobilized on supports for recyclability, demonstrating high efficiency over multiple catalytic cycles. researchgate.net Electrocatalytic methods are also being explored for lignin conversion, focusing on the cleavage of C-O and C-C bonds to produce valuable aromatic compounds. researchgate.net

Table 2: Effect of Ni-NiO on the Photocatalytic Oxidation of 2-Phenoxy-1-phenylethanol rsc.org

| Catalyst | Conversion of 2-phenoxy-1-phenylethanol | Yield of Phenol (B47542) (%) | Yield of Acetophenone (B1666503) (%) | Yield of 2-phenoxy-1-phenylethanone (%) | Hydrogen Production Rate (μmol g⁻¹ h⁻¹) |

| Without Ni-NiO | - | - | - | 2.6 | 102 |

| With 1 mmol Ni-NiO | Almost complete | 30 | 32 | 62 | 1058 |

Note: The table is compiled from data presented in the source. Dashes indicate data not specified.

Role as a Substrate in Bio-inspired Catalysis

Bio-inspired catalysis, which mimics natural enzymatic processes, offers a highly selective and efficient route for chemical transformations. In this context, this compound and related structures serve as valuable substrates. For example, toluene (B28343) o-xylene (B151617) monooxygenase (ToMO) from Pseudomonas sp. strain OX1 has been used for the biotransformation of 2-phenoxyethanol, a structurally similar compound. researchgate.net This demonstrates the potential of enzymatic systems to hydroxylate such aromatic compounds, paving the way for the production of valuable derivatives. The kinetic resolution of racemic (R,S)-1-phenylethanol, a key structural motif in the target molecule, is another area of active research, often employing lipases for enantioselective acylation. mdpi.comnih.gov

Catalyst Design Principles for Lignin Conversion Systems

The efficient conversion of lignin, modeled by compounds like this compound, necessitates the rational design of catalysts. Key principles in heterogeneous catalyst design for lignin conversion include the use of bimetallic catalysts to enhance performance and selectivity. For instance, alloying a primary catalyst metal with a second metal can limit undesirable side reactions, such as hydrogenation, while promoting the desired C-O bond cleavage. escholarship.org The synergy between two different metals can lead to increased conversion to the desired products. escholarship.org Furthermore, the properties of the catalyst support, such as its pore structure and acidity, as well as the distribution of active sites, must be carefully controlled to achieve the desired product distribution. escholarship.org

Kinetic and Mechanistic Studies of Catalytic Processes

Understanding the kinetics and mechanisms of the catalytic cleavage of this compound is crucial for optimizing the process. Kinetic studies on the hydrogenolysis of 2-phenoxy-1-phenylethanol over Ni and Ni₇Au₃ catalysts have been conducted to elucidate the reaction rates and pathways. researchgate.net Mechanistic investigations of the ruthenium-catalyzed C-O bond cleavage have revealed a tandem process involving dehydrogenation to an α-aryloxy ketone intermediate, followed by a reductive cleavage of the ether bond. nih.gov The development of mechanistic kinetic models, such as those based on the Langmuir–Hinshelwood approach, can provide a deeper understanding of the surface reaction processes and aid in the design of more efficient catalytic systems. researchgate.net

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

The structure of 2-(2-Methoxyphenoxy)-1-phenylethanol contains several distinct proton and carbon environments that would be resolved by NMR. The key structural motifs are the monosubstituted phenyl ring, the 1,2-disubstituted (methoxyphenoxy) ring, the methoxy (B1213986) group, and the ethanol (B145695) bridge connecting them.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity / Notes |

|---|---|---|---|

| Phenyl-C1' (ipso) | - | ~141-143 | Quaternary |

| Phenyl-C2'/C6' | ~7.2-7.4 | ~126-127 | Aromatic CH |

| Phenyl-C3'/C5' | ~7.2-7.4 | ~128-129 | Aromatic CH |

| Phenyl-C4' | ~7.2-7.4 | ~127-128 | Aromatic CH |

| CH-OH (C1) | ~5.0-5.2 | ~74-76 | Methine |

| CH₂-O (C2) | ~4.1-4.3 | ~72-74 | Methylene (B1212753) |

| Methoxy-C1'' (ipso-O) | - | ~148-150 | Quaternary |

| Methoxy-C2'' (ipso-OCH₃) | - | ~149-151 | Quaternary |

| Methoxy-C3''-C6'' | ~6.8-7.1 | ~112-122 | Aromatic CH |

| OCH₃ | ~3.8 | ~55-56 | Methyl |

Note: Predictions are based on additive models and data from analogous compounds such as 2-phenoxy-1-phenylethanol (B2873073) and guaiacylglycerol-β-guaiacyl ether. researchgate.netncsu.edu

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the predicted signals and confirming the molecule's connectivity. uvic.ca

Correlation Spectroscopy (COSY): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. sdsu.eduyoutube.com For this compound, a COSY spectrum would be expected to show a critical correlation between the methine proton of the CH-OH group (C1) and the two diastereotopic protons of the adjacent methylene CH₂-O group (C2). Additional correlations would be observed among the coupled protons within both aromatic rings.

Heteronuclear Single Quantum Coherence (HSQC): Also known as HMQC, this experiment maps protons to the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). youtube.com An HSQC spectrum would definitively link the proton signals to their corresponding carbon signals listed in Table 1. For instance, the methine proton signal at ~5.1 ppm would show a cross-peak to the methine carbon signal at ~75 ppm. This technique is invaluable for distinguishing between the numerous aromatic CH signals.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). youtube.com This is crucial for connecting different spin systems and identifying quaternary (non-protonated) carbons. Key expected HMBC correlations would include:

From the methoxy (OCH₃) protons to the methoxy carbon and the adjacent aromatic carbon (C2'').

From the methylene (C2) protons to the methine carbon (C1) and the ipso-carbon of the methoxyphenoxy ring (C1'').

From the methine (C1) proton to the ipso-carbon of the phenyl ring (C1') and the methylene carbon (C2).

Solid-State NMR (ssNMR) is a technique used to study materials in the solid phase. While less common for the routine analysis of small, soluble organic molecules like this compound, it would be a valuable tool if the compound were studied in a solid matrix, such as a polymer blend, a crystalline polymorph, or an immobilized catalyst system. ssNMR could provide information on molecular conformation, packing in the crystal lattice, and dynamics in the solid state.

Mass Spectrometry (MS) Techniques for Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight and, through the analysis of fragmentation patterns, crucial structural information. libretexts.org

The molecular formula of this compound is C₁₅H₁₆O₃, giving it a monoisotopic mass of approximately 244.1099 Da. The fragmentation of this molecule under electron ionization (EI) would be expected to proceed through several characteristic pathways common to alcohols and aromatic ethers. blogspot.comwhitman.edu

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 244 | [C₁₅H₁₆O₃]⁺˙ | Molecular Ion (M⁺˙) |

| 226 | [C₁₅H₁₄O₂]⁺˙ | Loss of H₂O |

| 137 | [C₈H₉O₂]⁺ | Cleavage of C1-C1' bond (loss of phenyl radical) |

| 124 | [C₇H₈O₂]⁺˙ | Guaiacol (B22219) radical cation; cleavage of C2-O bond |

| 107 | [C₇H₇O]⁺ | Benzylic cleavage with H rearrangement |

| 91 | [C₇H₇]⁺ | Tropylium ion; from benzylic cleavage |

Note: Predictions are based on established fragmentation rules for ethers and alcohols. libretexts.orgyoutube.com The cleavage of the β-O-4 ether linkage is a well-documented fragmentation pathway for lignin (B12514952) model compounds with similar structures. ncsu.edumdpi.com

High-Resolution Mass Spectrometry (HRMS) measures m/z values with very high accuracy (typically to four or more decimal places). This allows for the unambiguous determination of a molecule's elemental formula. For this compound, HRMS would be able to distinguish its exact mass of 244.1099 from other combinations of atoms that might have the same nominal mass (e.g., C₁₄H₁₂N₂O₂ at 244.0899).

Tandem Mass Spectrometry (MS/MS) is a technique where a specific ion from an initial MS scan (the precursor ion) is selected, fragmented further, and then analyzed in a second stage. This method is exceptionally useful for confirming the structure of fragment ions. For example, the precursor ion at m/z 137 could be selected and fragmented. The resulting product ion spectrum would help confirm its proposed structure by showing subsequent losses (e.g., loss of CH₂O).

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). An IR spectrum of the target compound would display characteristic absorptions confirming its key functional groups. For instance, the IR spectrum of the related compound 2-phenylethanol (B73330) shows a prominent broad O-H stretch and strong C-O stretching bands. researchgate.netnist.gov

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and aromatic rings. The Raman spectrum of a similar compound, 2-phenoxyethanol, shows intense signals corresponding to the aromatic ring vibrations. researchgate.netchemicalbook.com

Table 3: Predicted Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

|---|---|---|---|

| 3550-3200 | O-H Stretch | Alcohol | Strong, Broad (IR) |

| 3100-3000 | C-H Stretch | Aromatic | Medium (IR, Raman) |

| 3000-2850 | C-H Stretch | Aliphatic (CH₂, CH₃) | Medium (IR, Raman) |

| 1600, 1500, 1450 | C=C Stretch | Aromatic Ring | Strong (Raman), Medium (IR) |

| 1270-1230 | C-O-C Stretch | Aryl Ether (asymmetric) | Strong (IR) |

| 1150-1050 | C-O Stretch | Secondary Alcohol | Strong (IR) |

Note: Positions are approximate and based on standard correlation tables and data from analogous compounds. researchgate.netresearchgate.netthermofisher.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of molecular connectivity, conformation, and stereochemistry by mapping electron density from the diffraction pattern of X-rays passing through a single crystal.

For a molecule like this compound, a successful crystallographic analysis would yield critical data regarding its solid-state structure. This includes the exact bond lengths, bond angles, and torsion angles, which define the molecule's conformation. Furthermore, it reveals the packing arrangement of molecules within the crystal lattice, governed by intermolecular interactions such as hydrogen bonding and van der Waals forces. The hydroxyl group and the ether oxygen atoms in the molecule are potential sites for significant hydrogen bonding, which would strongly influence the crystal packing.

While a specific crystal structure for this compound is not publicly available, the following table illustrates the typical crystallographic data that would be obtained from such an analysis, based on data for similarly complex organic molecules. researchgate.net

Interactive Table: Illustrative Crystallographic Data for a Molecular Crystal

| Parameter | Example Value | Description |

| Crystal System | Monoclinic | A crystal system described by three unequal axes with one oblique intersection. |

| Space Group | P2₁/c | The set of symmetry operations that describe the arrangement of molecules within the unit cell. |

| Unit Cell Dimensions | The dimensions of the basic repeating unit of the crystal lattice. | |

| a (Å) | 10.5 | Length of the 'a' axis of the unit cell. |

| b (Å) | 8.2 | Length of the 'b' axis of the unit cell. |

| c (Å) | 15.1 | Length of the 'c' axis of the unit cell. |

| α (°) | 90 | Angle between the 'b' and 'c' axes. |

| β (°) | 98.5 | Angle between the 'a' and 'c' axes. |

| γ (°) | 90 | Angle between the 'a' and 'b' axes. |

| Volume (ų) | 1285.4 | The volume of the unit cell. |

| Z | 4 | The number of molecules per unit cell. |

| Calculated Density (g/cm³) | 1.26 | The theoretical density of the crystal, calculated from the molecular weight and unit cell volume. |

Circular Dichroism (CD) Spectroscopy for Chiral Analysis

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. youtube.com Since enantiomers interact differently with circularly polarized light, CD spectroscopy can be used to distinguish between them and determine the enantiomeric excess and absolute configuration of a sample.

For this compound, which contains a chiral center at the carbon atom bearing the hydroxyl group, its two enantiomers, (R)- and (S)-, would produce CD spectra that are mirror images of each other. The spectra are characterized by positive or negative peaks, known as Cotton effects, at specific wavelengths corresponding to electronic transitions within the molecule's chromophores, primarily the phenyl and methoxyphenoxy groups. The sign of the Cotton effect at a particular wavelength is indicative of the absolute configuration of the enantiomer being analyzed. nih.gov

Studies on the analogous compound, (R)-(+)-1-phenylethanol, have shown that its CD spectrum exhibits distinct vibronic features that can be confidently interpreted with the aid of computational chemistry. nih.govresearchgate.net A similar approach would be invaluable for assigning the absolute configuration of the enantiomers of this compound.

Interactive Table: Expected Circular Dichroism Spectral Features

| Feature | (R)-Enantiomer (Hypothetical) | (S)-Enantiomer (Hypothetical) | Significance |

| Wavelength (λₘₐₓ) | ~260 nm | ~260 nm | Corresponds to an electronic transition within the aromatic chromophores. |

| Sign of Cotton Effect | Positive (+) | Negative (-) | The opposite signs for the enantiomers allow for their differentiation and absolute configuration assignment. |

| Molar Ellipticity [θ] | Positive value | Negative value | The magnitude of the molar ellipticity is proportional to the concentration and enantiomeric purity of the sample. |

Chromatographic Techniques for Purity and Mixture Analysis

Chromatography is essential for separating the components of a mixture and assessing the purity of a compound. For this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are highly applicable.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of non-volatile or thermally sensitive compounds. A reversed-phase HPLC method would be suitable for determining the purity of this compound. sielc.com To separate the enantiomers, a chiral stationary phase (CSP) is required. Chiral columns, such as those based on cellulose (B213188) or amylose (B160209) derivatives, can effectively resolve the (R)- and (S)-enantiomers, allowing for the determination of enantiomeric purity. units.it

Interactive Table: Representative HPLC Method for Chiral Separation

| Parameter | Typical Conditions | Purpose |

| Column | Chiral Stationary Phase (e.g., Chiralcel OD-H) | Provides a chiral environment to enable differential interaction with the enantiomers, leading to their separation. units.it |

| Mobile Phase | Isocratic mixture of n-Hexane and Isopropanol (B130326) (e.g., 90:10 v/v) | The solvent system that carries the sample through the column. The ratio can be optimized to achieve the best separation. |

| Flow Rate | 1.0 mL/min | Controls the speed at which the mobile phase and sample pass through the column, affecting resolution and analysis time. |

| Detection | UV-Vis Detector at 254 nm | Monitors the eluent for the presence of the compound by measuring the absorbance of the aromatic rings. |

| Expected Result | Two distinct peaks with different retention times, corresponding to the (R)- and (S)-enantiomers. | The area under each peak is proportional to the concentration of that enantiomer, allowing for quantification of enantiomeric excess. |

Gas Chromatography (GC)

GC is a powerful technique for separating and analyzing volatile compounds. For the analysis of this compound, a high-temperature capillary column with a polar stationary phase would be appropriate for purity analysis. google.com Similar to HPLC, the separation of enantiomers requires a chiral GC column. These columns contain a chiral selector coated onto the stationary phase, which forms transient diastereomeric complexes with the enantiomers, leading to different retention times.

Interactive Table: Representative GC Method for Chiral Separation

| Parameter | Typical Conditions | Purpose |

| Column | Chiral Capillary Column (e.g., Astec CHIRALDEX B-PM) | Utilizes a chiral stationary phase (often a cyclodextrin (B1172386) derivative) to resolve the enantiomers. |

| Carrier Gas | Helium or Hydrogen | An inert gas that transports the vaporized sample through the column. |

| Injector Temp. | 250 °C | Ensures rapid and complete vaporization of the sample upon injection. |

| Oven Program | Isothermal at 150 °C or a temperature ramp | Controls the column temperature to optimize the separation of the enantiomers. |

| Detector | Flame Ionization Detector (FID) | A sensitive detector that responds to organic compounds, providing a signal proportional to their amount. |

| Expected Result | Baseline separation of two peaks for the (R)- and (S)-enantiomers. | Enables accurate quantification for determining the enantiomeric ratio and purity of the sample. |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to determine the electronic distribution, molecular orbital energies, and other key descriptors. nih.govscirp.org

The electronic structure of 2-(2-Methoxyphenoxy)-1-phenylethanol is characterized by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.gov For β-O-4 model compounds, the HOMO is typically localized on the electron-rich aromatic rings, while the LUMO is distributed over the aromatic rings and the ether linkage.

Molecular Electrostatic Potential (MEP) maps are another valuable tool derived from electronic structure calculations. The MEP visualizes the charge distribution on the molecule's surface, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. For this compound, negative potential is concentrated around the oxygen atoms of the hydroxyl, ether, and methoxy (B1213986) groups, indicating these are likely sites for electrophilic attack. The hydrogen atoms, particularly the hydroxyl proton, exhibit positive potential, marking them as sites for nucleophilic attack. nih.gov

Table 1: Representative Electronic Properties of β-O-4 Lignin (B12514952) Model Compounds from DFT Calculations

| Property | Typical Calculated Value | Significance |

| HOMO Energy | -5.5 to -6.5 eV | Indicates electron-donating ability; related to ionization potential. |

| LUMO Energy | -0.5 to 0.5 eV | Indicates electron-accepting ability; related to electron affinity. |

| HOMO-LUMO Gap | 5.0 to 6.0 eV | Correlates with chemical reactivity and stability. nih.gov |

| Dipole Moment | 2.0 to 3.5 Debye | Measures molecular polarity, influencing solubility and intermolecular forces. |

Reaction Pathway Elucidation through Computational Modeling

Computational modeling is instrumental in mapping the complex reaction pathways of lignin model compounds. By calculating the potential energy surface for a reaction, chemists can identify transition states (TS), intermediates, and the associated activation energies (Ea), providing a detailed, step-by-step mechanism.

For this compound, the most studied reaction is the cleavage of the β-O-4 ether bond, which is the key step in lignin depolymerization. Computational studies have explored various catalytic and non-catalytic pathways:

Acidolysis: In the presence of an acid catalyst, the reaction is initiated by the protonation of either the α-hydroxyl or the β-ether oxygen. DFT calculations have shown that the subsequent dehydration and ether bond cleavage steps have distinct energy barriers, allowing for the prediction of the most favorable pathway. acs.org

Base-Catalyzed Cleavage: DFT studies on base-catalyzed depolymerization show that the reaction can proceed via an enol-formation or an epoxide-formation pathway. nih.gov The calculations reveal the crucial role of the cation from the base (e.g., K+, Na+) in stabilizing the transition state. frontiersin.org For a model β-O-4 compound, the activation barrier for cleavage with KOH was calculated to be as low as 3.9 kcal/mol for the kinetically favored pathway. nih.gov

Catalytic Hydrogenolysis: The mechanism over metal catalysts like Palladium (Pd) has been elucidated using DFT calculations on a catalyst surface model (e.g., Pd(111)). acs.orgresearchgate.net A proposed pathway involves initial dehydrogenation at the α-carbon to form a ketone intermediate (2-phenoxy-1-phenylethanone). acs.orgresearchgate.net This oxidation significantly weakens the Cβ-O bond, lowering its bond dissociation energy (BDE) and facilitating its subsequent cleavage. rsc.org

These computational models provide invaluable atomic-level detail that is often inaccessible through experimental means alone. nih.gov

Density Functional Theory (DFT) Applications to Reactivity

DFT is a widely used computational method that provides a good balance between accuracy and computational cost, making it ideal for studying the reactivity of complex molecules like this compound. researchgate.net Within the framework of conceptual DFT, various global and local reactivity descriptors can be calculated to predict and rationalize chemical behavior.

Global reactivity descriptors are derived from the HOMO and LUMO energies and provide a general measure of a molecule's reactivity:

Chemical Potential (μ): Related to the escaping tendency of electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution. A lower hardness value indicates higher reactivity. nih.gov

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Table 2: Conceptual DFT Global Reactivity Descriptors

| Descriptor | Formula | Interpretation |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to charge transfer. |

| Electrophilicity (ω) | μ2 / 2η | Electron accepting capability. |

Local reactivity descriptors, such as the Fukui function, identify which atoms within the molecule are most susceptible to nucleophilic, electrophilic, or radical attack. By analyzing the Fukui functions, researchers can predict the regioselectivity of reactions, such as identifying the most acidic proton or the most likely site for initial catalyst interaction. For β-O-4 models, these calculations can pinpoint the reactivity of the Cα, Cβ, and various aromatic positions, guiding the design of selective cleavage strategies. researchgate.net

Molecular Dynamics Simulations of Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD provides a dynamic picture of molecular behavior and interactions, which is complementary to the static picture from quantum chemical calculations.

For this compound and related lignin models, MD simulations are particularly useful for understanding:

Solvation Effects: The choice of solvent significantly impacts reaction rates and product selectivity. MD simulations can reveal how solvent molecules arrange around the lignin model, the extent of hydrogen bonding, and how the solvent influences the conformation of the molecule. chemrxiv.orgresearchgate.netacs.org Studies have shown that organic solvents like methanol (B129727) and ethanol (B145695) favorably solvate lignin, leading to more extended conformations that are better suited for catalytic conversion. chemrxiv.org

Surface Interactions: In heterogeneous catalysis, the adsorption of the reactant onto the catalyst surface is the first critical step. MD simulations can model the interaction of a lignin dimer with a catalyst surface (e.g., Palladium, Nickel) in an explicit solvent environment. chemrxiv.orgacs.org These simulations help to determine the preferred adsorption conformations, calculate adsorption energies, and understand the competition between the reactant and solvent molecules for active sites on the surface. chemrxiv.org

Complexation: MD simulations have been used to investigate the formation of inclusion complexes between β-O-4 lignin dimers and host molecules like β-cyclodextrin. These simulations can predict the stability of such complexes and identify the key intermolecular forces (e.g., van der Waals forces, hydrogen bonds) driving the binding. nih.gov

Prediction of Spectroscopic Properties

Computational chemistry can accurately predict various spectroscopic properties, which is invaluable for identifying reaction intermediates and final products.

NMR Spectroscopy: The prediction of 1H and 13C NMR chemical shifts is a standard application of quantum chemistry. nmrdb.org The process typically involves geometry optimization of the molecule at a reliable DFT level (e.g., B3LYP), followed by a calculation of the nuclear magnetic shielding tensors using methods like Gauge-Independent Atomic Orbital (GIAO). researchgate.net By averaging the results over different stable conformers (Boltzmann weighting), the predicted spectrum can be compared with experimental data to confirm a structure. github.io For a molecule like this compound, this can help assign the complex signals of the aromatic and aliphatic protons and carbons. nih.gov

IR Spectroscopy: The vibrational frequencies and intensities that constitute an infrared (IR) spectrum can also be calculated. After geometry optimization, a frequency calculation is performed, which yields the harmonic vibrational modes. arxiv.org While calculated frequencies often show a systematic deviation from experimental values, they can be improved using empirical scaling factors. nih.gov Predicted IR spectra are crucial for identifying functional groups and tracking their transformation during a reaction, such as the conversion of the hydroxyl group (C-O stretch and O-H stretch) during oxidation or cleavage reactions. researchgate.net

Recent advances also utilize machine learning models trained on large datasets of calculated and experimental spectra to improve prediction accuracy and reduce computational time. nih.govarxiv.org

Ligand-Reactivity Studies in Catalytic Cycles

While this compound is a substrate rather than a ligand in catalytic reactions, computational studies are vital for understanding its reactivity within a catalytic cycle. The principles of ligand-reactivity analysis, which correlate ligand properties to catalyst performance, can be adapted to study substrate-catalyst interactions. semanticscholar.org

Computational studies of catalytic cycles involving this β-O-4 model focus on several key aspects:

Substrate Binding: DFT calculations are used to determine the binding energy of the substrate to the catalyst's active site. This step reveals the initial interaction and preferred orientation of the molecule for the subsequent reaction. hes-so.ch

Activation and Bond Cleavage: The core of the catalytic cycle involves the activation of specific bonds. For instance, in a hydrogenolysis cycle, calculations can model the oxidative addition of a C-H or O-H bond to a metal center. The energy barriers for these elementary steps are calculated to map out the entire reaction coordinate. hes-so.ch

Role of Ligands on the Catalyst: While the substrate itself is not a ligand, the catalyst is often a metal complex with its own set of ligands (e.g., phosphines). Computational models can probe how the steric and electronic properties of these ancillary ligands influence the binding and activation of the this compound substrate. scilit.com

Product Release: The final step of the cycle is the release of the products from the catalyst. The energy required for this step is calculated to ensure the catalyst can be regenerated for the next cycle.

By computationally modeling each step, researchers can understand how the substrate interacts with the catalyst throughout the entire cycle, identify the rate-determining step, and rationally design more efficient catalysts for lignin depolymerization. mdpi.com

Industrial and Chemical Systems Relevance Excluding Prohibited Topics

Significance in Biofuel Research and Lignin (B12514952) Valorization

Lignin, a complex aromatic polymer found in plant cell walls, represents a vast and underutilized source of renewable carbon. nih.govnih.gov Its valorization—the process of converting it into higher-value products—is crucial for the economic viability of lignocellulosic biorefineries. nih.govnrel.gov The most common linkage within the lignin polymer is the β-O-4 aryl ether bond. 2-(2-Methoxyphenoxy)-1-phenylethanol serves as a representative model for this specific linkage, allowing researchers to study its cleavage under various catalytic conditions in a simplified and controlled manner. nih.govresearchgate.net

The effective breakdown of lignin is a critical step in the production of second-generation biofuels. rsc.orgmdpi.com By studying the catalytic conversion of this compound, scientists can develop and optimize catalysts and processes for depolymerizing raw lignin into aromatic monomers. These monomers can then be upgraded into biofuel components or other valuable chemicals. researchgate.net Research has shown that under specific catalytic hydroconversion processes, this model compound can be efficiently broken down, demonstrating potential pathways for converting waste lignin from the pulp and paper industry into advanced biofuels. researchgate.netresearchgate.net

Integration into Chemical Reaction Networks for Value-Added Products

The catalytic cleavage of this compound yields a variety of smaller, value-added aromatic compounds. These products form the basis of chemical reaction networks where they can be channeled into the synthesis of specialty chemicals, polymers, and pharmaceuticals.

Studies using novel catalysts, such as Ni/CaO–H-ZSM-5, have demonstrated that the conversion of this compound can be directed to produce significant yields of specific aromatic monomers. researchgate.net For instance, at 140°C and 1 MPa of H₂, near-complete conversion of the model compound can be achieved, yielding products such as 1-phenylethanol (B42297), guaiacol (B22219), and ethylbenzene (B125841). researchgate.net These compounds are valuable platform chemicals; guaiacol, for example, is a precursor for flavorings like vanillin, while phenylethanol has applications in the fragrance industry. nih.govmdpi.com

The conversion process typically follows competitive reaction pathways, primarily involving the hydrogenolysis of the C-O ether bond to produce 1-phenylethanol and guaiacol. researchgate.net Further hydrodeoxygenation of these intermediates can lead to the formation of hydrocarbons like ethylbenzene and phenol (B47542). researchgate.netresearchgate.net Photocatalytic methods have also been explored, which can yield different products such as acetophenone (B1666503) and 2-phenoxy-1-phenylethanone, further expanding the potential for generating diverse, high-value chemicals from this lignin model. rsc.org

| Catalyst System | Temperature (°C) | Pressure (MPa H₂) | Key Products | Product Selectivity (%) | Reference |

| Ni/CaO-H-ZSM-5(60) | 140 | 1 | Guaiacol | 47.2 | researchgate.net |

| 1-Phenylethanol | 30.9 | researchgate.net | |||

| Ethylbenzene | 20.3 | researchgate.net | |||

| Cd-MOF/S/Ni–NiO | Ambient | N/A (Photocatalytic) | 2-Phenoxy-1-phenylethanone | 62 | rsc.org |

| Acetophenone | 32 | rsc.org | |||

| Phenol | 30 | rsc.org |

Green Chemical Process Development

The study of this compound is contributing to the development of greener chemical processes. Green chemistry emphasizes the use of sustainable resources, minimizing waste, and employing environmentally benign catalysts and solvents. ijprt.orgnih.gov Since this compound is a model for lignin, a renewable biomass resource, research into its conversion aligns with the core principles of green chemistry by seeking to replace petroleum-based feedstocks. nih.gov

Advancements in this area focus on several key aspects:

Catalyst Development: Research is geared towards creating highly efficient and recyclable heterogeneous catalysts, which are easier to separate from reaction products and reduce waste compared to traditional homogeneous catalysts. researchgate.net

Benign Solvents: Efforts are made to use environmentally friendly solvents. For example, some catalytic conversions of this model compound are performed in ethanol (B145695), a bio-derived solvent. researchgate.net

Energy Efficiency: The development of photocatalytic systems that operate at ambient temperature and pressure using light as an energy source represents a significant step towards more sustainable chemical production. rsc.org Similarly, biocatalytic approaches, using enzymes or whole-cell microorganisms, offer pathways that operate under mild conditions, reducing energy consumption. researchgate.netresearchgate.net

These research avenues, using this compound as a testbed, pave the way for scalable, sustainable biorefinery processes that have a lower environmental impact.

Role as a Building Block in Complex Chemical Syntheses

While direct use of this compound as a starting material in complex syntheses is not widely documented, its core structural motif is present in various significant molecules, particularly in the pharmaceutical sector. The 2-(2-methoxyphenoxy)ethyl amine substructure, which is closely related, is a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs). beilstein-journals.org

For instance, this structural unit is integral to the synthesis of Carvedilol, a non-selective beta-adrenergic blocking agent. A key intermediate in an efficient synthesis of Carvedilol is 2-(2-methoxyphenoxy)ethyl-4-methylbenzenesulfonate. This highlights the industrial relevance of the 2-(2-methoxyphenoxy)ethanol (B92500) framework in constructing more complex, biologically active molecules. The development of synthetic routes involving these types of building blocks is crucial for the pharmaceutical industry.

Foundational Studies for Biomass Conversion Technologies

This compound plays a foundational role in advancing biomass conversion technologies. mdpi.com Understanding the chemistry of lignin depolymerization is one of the most significant challenges in creating a viable bio-economy. nrel.gov By using this compound as a model, researchers can conduct fundamental studies to:

Elucidate Reaction Mechanisms: Precisely map the step-by-step chemical reactions that occur during the cleavage of the β-O-4 ether linkage, which is essential for designing more effective catalysts. nih.govresearchgate.net

Determine Catalytic Activity: Systematically test and compare the effectiveness of different catalysts (e.g., noble metals, transition metals, metal sulfides) for breaking down the lignin structure. researchgate.net

Optimize Process Conditions: Investigate the effects of variables like temperature, pressure, and solvent on reaction rates and product selectivity, allowing for the fine-tuning of large-scale industrial processes. researchgate.net

Emerging Research Frontiers and Future Directions

Development of Novel Catalytic Systems for Selective Transformations

The selective cleavage of the β-O-4 bond in 2-(2-methoxyphenoxy)-1-phenylethanol and its analogues is a primary goal in lignin (B12514952) valorization. Researchers are actively developing a diverse array of catalytic systems to achieve high efficiency and selectivity under mild conditions, moving beyond traditional thermal processes.

Hydrogenolysis Catalysts: Reductive catalytic fractionation (RCF) is a key strategy, and various metal-based catalysts have been investigated for their ability to perform hydrogenolysis on the C-O ether bond. Ruthenium (Ru), Palladium (Pd), and Nickel (Ni) catalysts are prominent in this area. researchgate.net For instance, Ru-based catalysts, often supported on carbon, have shown high activity in cleaving the β-O-4 bond. researchgate.net A ruthenium-xantphos complex has been specifically studied for the hydrogenolysis of this compound. rsc.org Palladium catalysts are also effective, with studies combining experiments and density functional theory (DFT) to elucidate the cleavage mechanism on a Pd(111) surface. acs.org This mechanism often involves initial dehydrogenation at the α-carbon to form a ketone intermediate, which weakens the adjacent C-O bond. acs.orgnih.govescholarship.org Nickel-based catalysts, such as Ni/CaO–H-ZSM-5, have also been explored, with product distributions being sensitive to reaction conditions like H₂ pressure. researchgate.net

Acid and Base Catalysis: Acid-catalyzed methods, or acidolysis, represent another major route for breaking the β-O-4 linkage. Studies have shown that the rate of cleavage is significantly influenced by the substrate's structure, with phenolic dimers reacting much faster than non-phenolic ones. acs.org The reaction often proceeds through enol-ether intermediates. acs.org Computational and experimental work has provided detailed mechanistic insights into acidolysis, highlighting the role of the acid in proton transfer events that facilitate bond scission. acs.org Functionalized ionic liquids with sulfonic acid groups have also been investigated as catalysts, with theoretical calculations suggesting that they promote dehydration pathways. frontiersin.org